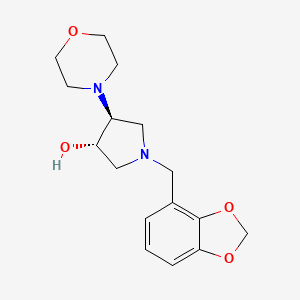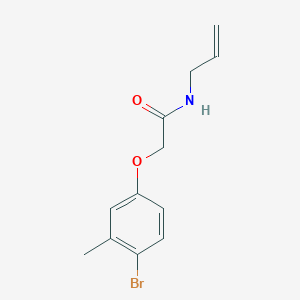![molecular formula C17H26FNO B5081899 1-[6-(4-fluorophenoxy)hexyl]piperidine](/img/structure/B5081899.png)
1-[6-(4-fluorophenoxy)hexyl]piperidine
Descripción general
Descripción
1-[6-(4-fluorophenoxy)hexyl]piperidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a piperidine derivative that has shown promising results in studies related to drug discovery, neuroscience, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Iron
Piperidine derivatives, including those related to 1-[6-(4-fluorophenoxy)hexyl]piperidine, have been explored for their corrosion inhibition properties on iron. Studies involving quantum chemical calculations and molecular dynamics simulations have demonstrated the potential of these compounds in protecting iron against corrosion, a significant application in industrial settings (Kaya et al., 2016).
Potential Antipsychotic Properties
Research on conformationally constrained butyrophenones, including compounds structurally similar to this compound, indicates potential applications in the development of antipsychotic medications. These compounds have shown affinity for dopamine and serotonin receptors, suggesting their relevance in treating psychiatric disorders (Raviña et al., 2000).
Pharmacokinetics in Cancer Treatment
Compounds structurally related to this compound have been studied for their pharmacokinetic properties in the context of cancer treatment. These studies focus on how these compounds are metabolized and cleared in the body, providing insights crucial for developing effective cancer therapies (Teffera et al., 2013).
Inhibitors of Lipid Peroxidation
Certain piperidine analogues, including compounds related to this compound, have been identified as potent inhibitors of lipid peroxidation. This suggests their potential application in conditions where oxidative stress plays a crucial role (Domány et al., 1996).
Crystal Structure Analysis
Studies on the crystal structure of compounds similar to this compound, such as risperidone, contribute to our understanding of molecular interactions and stability, which is vital in the development of pharmaceuticals (Wang et al., 2006).
Synthesis and Evaluation for Neuroleptic Agents
Research on halogenated piperidines, including compounds related to this compound, has been conducted to synthesize and evaluate their potential as neuroleptic agents. These studies include the development of radiolabeled probes for σ-1 receptors, which could be significant in neurological research and therapy (Waterhouse et al., 1997).
Propiedades
IUPAC Name |
1-[6-(4-fluorophenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO/c18-16-8-10-17(11-9-16)20-15-7-2-1-4-12-19-13-5-3-6-14-19/h8-11H,1-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJMRDGJONCETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-benzothiazol-2-yl-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5081824.png)
![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5081831.png)

![4-[3-(4-fluorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5081852.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5081876.png)
![methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B5081881.png)
![1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5081886.png)
![N-cyclohexyl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5081897.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5081912.png)
![methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate](/img/structure/B5081915.png)

![ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclohexane]-10-carboxylate](/img/structure/B5081921.png)
![2-(3,4-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5081923.png)
